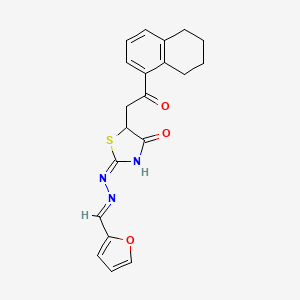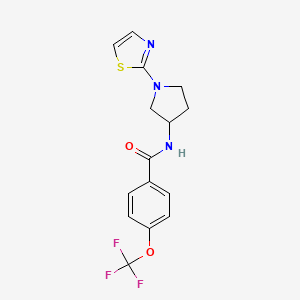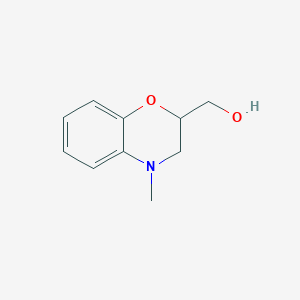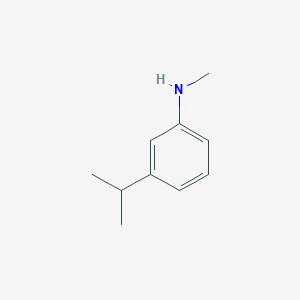
1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H15Cl2N3O5 and its molecular weight is 484.29. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of derivatives similar to the compound has led to the development of novel substances with potential biological activity. For instance, compounds synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives have shown considerable microbial activity against bacteria such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans. These studies utilized microwave irradiation to increase reaction rates and yields, indicating the compound's versatile synthetic utility in producing biologically active molecules (M. S. Mostafa, N. M. El-Salam, & O. Alothman, 2013).
Molecular Interactions and Structural Analysis
The compound and its derivatives have also been subjects of study in understanding molecular interactions and structural characteristics. For example, research into oxazolidin-2-ones, a class of compounds related to the query compound, has explored their crystal structures to understand the role of weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These structural analyses provide insights into the compound's potential as a chiral auxiliary and protective group for amino alcohols (T. C. Nogueira et al., 2015).
Anticonvulsant and Biological Activity
Further, derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been synthesized and tested for anticonvulsant activity, demonstrating the compound's relevance in medicinal chemistry for developing new therapeutic agents. The synthesis of these derivatives and their evaluation through in vivo models highlight the potential for discovering new anticonvulsant drugs (Aishwarya T.C et al., 2021).
Fluorescent Probes and Detection of Metal Ions
Additionally, fluorescent probes based on derivatives of the compound have been synthesized for the selective detection of copper ions in aqueous solutions. These studies illustrate the compound's utility in developing sensitive and selective probes for environmental and biological applications, emphasizing its versatility in analytical chemistry (Zhou Peng, 2010).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-oxochromene-3-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5/c24-17-8-7-13(10-18(17)25)12-28-9-3-5-15(22(28)31)20(29)26-27-21(30)16-11-14-4-1-2-6-19(14)33-23(16)32/h1-11H,12H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGKEYVWGIFDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)
![N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2445226.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)
![6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2445230.png)
![2-Chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]acetamide](/img/structure/B2445232.png)

![3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2445234.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2445235.png)



